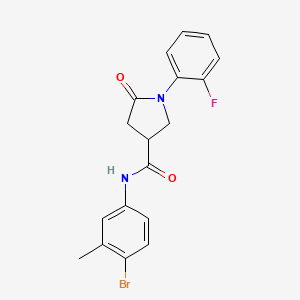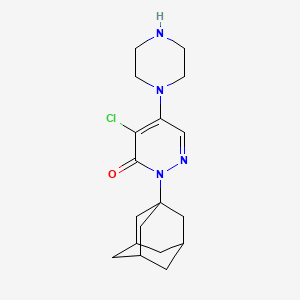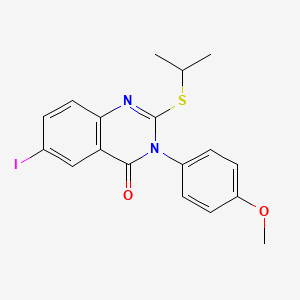
N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BMS-986177, is a small molecule inhibitor that has been developed for the treatment of various diseases. Its chemical structure is composed of a pyrrolidine ring, a carbonyl group, and two aromatic rings, which give it its unique pharmacological properties.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide binds to the bromodomain pocket of BET proteins, preventing their interaction with acetylated lysine residues on histone proteins. This disrupts the recruitment of transcriptional machinery to specific genes, leading to downregulation of their expression. The specific genes affected by N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide vary depending on the cell type and disease state, but they generally include those involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide are complex and depend on the specific cell type and disease state. In cancer cells, N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory diseases, N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular disease, N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce the formation of atherosclerotic plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potency and selectivity for BET proteins, which allows for more specific modulation of gene expression compared to other inhibitors. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, the effects of N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide can be highly cell-type-specific, which can make it challenging to extrapolate results to other cell types or disease states.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its use in combination therapy with other drugs, such as immune checkpoint inhibitors or chemotherapy agents, to enhance their efficacy. Another area of interest is its potential use in epigenetic editing, where it could be used to selectively upregulate or downregulate specific genes. Finally, further research is needed to better understand the specific mechanisms of action of N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in different cell types and disease states, which could help identify new therapeutic targets.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a class of enzymes called bromodomain and extra-terminal (BET) proteins, which play a key role in the regulation of gene expression. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. By inhibiting BET proteins, N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has the potential to treat these diseases by modulating gene expression.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O2/c1-11-8-13(6-7-14(11)19)21-18(24)12-9-17(23)22(10-12)16-5-3-2-4-15(16)20/h2-8,12H,9-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDIUYCKTSNTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-(4-butylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4107475.png)
![2-chloro-N-[5-({1-[(1,3-thiazol-2-ylamino)carbonyl]propyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4107476.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4107480.png)



![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4107506.png)
![N-(2-sec-butylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4107520.png)
![2-({2-chloro-4-[2-(4-chlorophenyl)-2-cyanovinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B4107540.png)
![2-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4107541.png)
![N-benzyl-2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4107561.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4107569.png)
![4-{5-[4-(1-adamantylacetyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4107570.png)
![1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4107572.png)